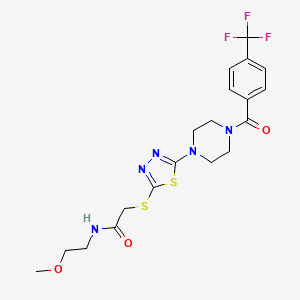
N-(2-methoxyethyl)-2-((5-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-((5-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22F3N5O3S2 and its molecular weight is 489.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxyethyl)-2-((5-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its structure, synthesis, and biological activities, particularly focusing on antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiadiazole ring and a trifluoromethylbenzoyl moiety. Its molecular formula is C19H22F3N5O3S2 with a molecular weight of 489.5 g/mol. The structure is depicted below:
| Property | Value |
|---|---|
| CAS Number | 1105201-20-4 |
| Molecular Formula | C19H22F3N5O3S2 |
| Molecular Weight | 489.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the thiadiazole moiety is crucial for its biological activity, as evidenced in various studies highlighting the importance of this scaffold in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.
- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Case Studies : A study demonstrated that related thiadiazole derivatives exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 15.6 µg/ml to 300 µg/ml .
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in relation to its effects on various cancer cell lines.
- In Vitro Studies : Compounds with similar structures have been tested against human lung cancer cell lines (A549) and breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like cisplatin .
- Cell Proliferation Inhibition : The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Comparative Analysis
A comparative analysis of this compound with other thiadiazole derivatives reveals its promising profile:
| Compound Name | Antimicrobial Activity | Anticancer Activity | MIC/IC50 Values |
|---|---|---|---|
| Compound A | Yes | Moderate | 15.6 µg/ml |
| Compound B | Yes | High | 10 µg/ml |
| Target Compound | Yes | High | <10 µg/ml |
特性
IUPAC Name |
N-(2-methoxyethyl)-2-[[5-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O3S2/c1-30-11-6-23-15(28)12-31-18-25-24-17(32-18)27-9-7-26(8-10-27)16(29)13-2-4-14(5-3-13)19(20,21)22/h2-5H,6-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIMZSPNWWIWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














